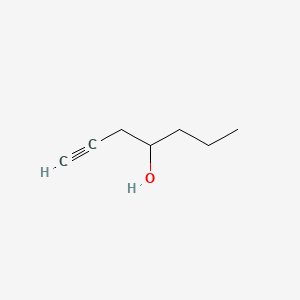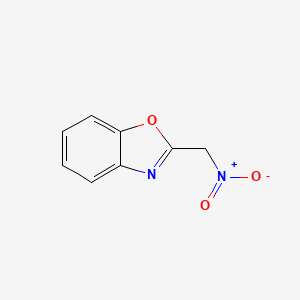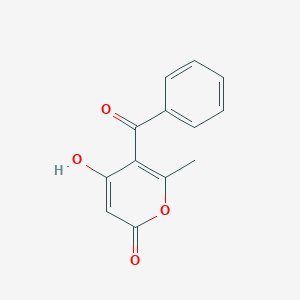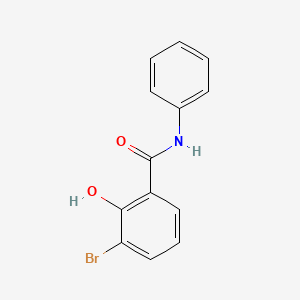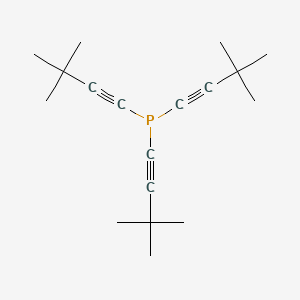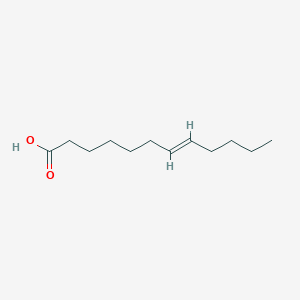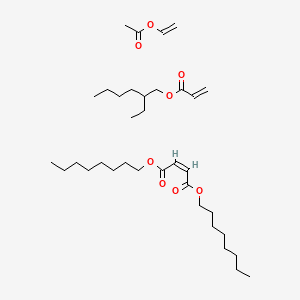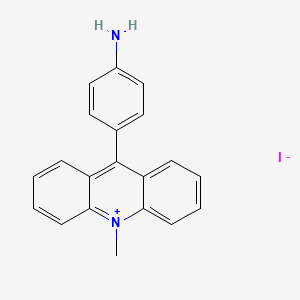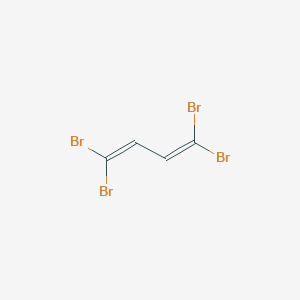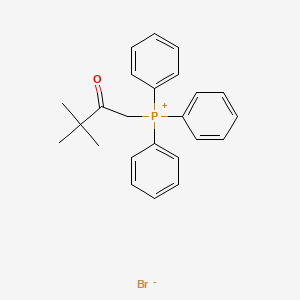
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 3,3-dimethyl-2-oxobutyl moiety, with a bromide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-dimethyl-2-oxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
化学反应分析
Types of Reactions
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the triphenylphosphonium group can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the formation of new bonds and complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .
科学研究应用
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment strategies.
作用机制
The mechanism of action of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways. The triphenylphosphonium group can interact with various biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular respiration and energy production .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the 3,3-dimethyl-2-oxobutyl group.
(3,3-Dimethyl-2-oxobutyl)phosphine oxide: A compound with a similar structure but with an oxide group instead of the triphenylphosphonium group.
Triphenylphosphonium chloride: Similar to the bromide compound but with a chloride ion as the counterion.
Uniqueness
(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the 3,3-dimethyl-2-oxobutyl group enhances its stability and reactivity compared to other triphenylphosphonium compounds, making it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
26487-84-3 |
|---|---|
分子式 |
C24H26BrOP |
分子量 |
441.3 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-oxobutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26OP.BrH/c1-24(2,3)23(25)19-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZJEXXLJGCBFPGI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
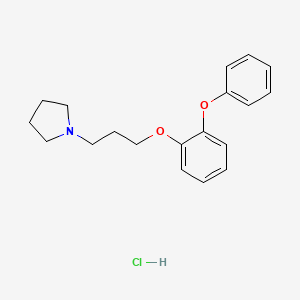
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
